molecular formula C20H18N4O4S B2600419 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide CAS No. 450342-58-2

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide

Cat. No.: B2600419
CAS No.: 450342-58-2
M. Wt: 410.45
InChI Key: KPZXSHZDEZBLQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the related compounds mentioned in the search results. It contains a thieno[3,4-c]pyrazole core with a 4-nitrophenyl group at the 2-position and a 2-phenoxypropanamide group at the N-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the related compounds mentioned in the search results. For instance, it is a white solid with a melting point of 225.0–225.4 °C .

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, including structures similar to N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. The study found that these compounds show high inhibition efficiency and adhere to mild steel surfaces, following Langmuir adsorption isotherm. Their mixed-type inhibitor behavior was revealed through potentiodynamic polarization, and electrochemical impedance spectroscopy showed increased polarization resistance. This application is significant in industrial contexts where corrosion resistance is critical (Lgaz et al., 2018).

Antimicrobial Activity

Pyrazoline derivatives, closely related to the chemical structure , have been synthesized and tested for antimicrobial activity. These compounds, including variations with nitrophenyl groups, have shown promising results against a range of microorganisms. This research suggests potential applications in the development of new antimicrobial agents, which is a crucial area in medical research and pharmaceutical development (Bondock et al., 2008).

Cytotoxic and Anticancer Properties

Studies have also been conducted on pyrazoline derivatives with nitrophenyl groups for their cytotoxicity against cancer cell lines. This research is pivotal in discovering new potential treatments for cancer. The compounds were evaluated for their growth inhibitory effects, comparing their efficacy with standard drugs like adriamycin. Such studies contribute significantly to the ongoing search for more effective and safer cancer therapies (Ahsan et al., 2018).

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing compounds structurally similar to this compound. These studies contribute to understanding the compound's chemical properties and potential reactivity, which is essential for exploring its various applications in scientific research (Salian et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in drug development and material science. Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and efficacy .

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13(28-16-5-3-2-4-6-16)20(25)21-19-17-11-29-12-18(17)22-23(19)14-7-9-15(10-8-14)24(26)27/h2-10,13H,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZXSHZDEZBLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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